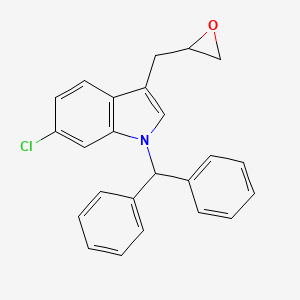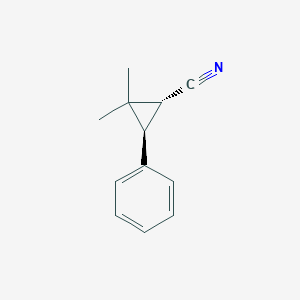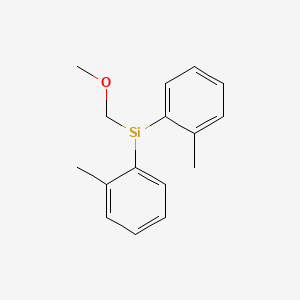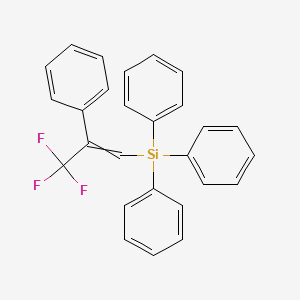
5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry for its role in the development of synthetic RNA and DNA sequences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine typically involves the protection of the uridine molecule followed by the introduction of the 1-propynyl group. The dimethoxytrityl group is used as a protecting group for the 5’-hydroxyl group of uridine. The 2’-hydroxyl group is methylated to form 2’-O-methyluridine. The reaction conditions often involve the use of strong bases and organic solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated synthesizers and large-scale reactors to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine can undergo various chemical reactions, including:
Oxidation: The 1-propynyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dimethoxytrityl group can be removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 1-propynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups to the molecule.
科学研究应用
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is used extensively in scientific research, particularly in the synthesis of oligonucleotides for:
Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.
RNA Interference: Developing small interfering RNAs (siRNAs) for gene silencing.
Antisense Therapy: Designing antisense oligonucleotides to modulate gene expression.
Diagnostic Tools: Creating probes for detecting specific nucleic acid sequences in diagnostic assays.
作用机制
The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine involves its incorporation into synthetic oligonucleotides. These modified oligonucleotides can bind to complementary nucleic acid sequences, thereby influencing gene expression or serving as probes in diagnostic assays. The molecular targets and pathways involved depend on the specific application, such as gene silencing or antisense therapy.
相似化合物的比较
Similar Compounds
2’-O-Methyluridine: Lacks the 1-propynyl group but is used in similar applications.
5’-O-(Dimethoxytrityl)-2’-O-methylcytidine: Similar structure but with a cytidine base instead of uridine.
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methylcytidine: Similar structure but with both the 1-propynyl and 2’-O-methyl modifications.
Uniqueness
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is unique due to the combination of the 1-propynyl and 2’-O-methyl modifications, which can enhance the stability and binding affinity of synthetic oligonucleotides. This makes it particularly valuable in applications requiring high specificity and stability.
属性
分子式 |
C34H34N2O8 |
|---|---|
分子量 |
598.6 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H34N2O8/c1-5-9-22-20-36(33(39)35-31(22)38)32-30(42-4)29(37)28(44-32)21-43-34(23-10-7-6-8-11-23,24-12-16-26(40-2)17-13-24)25-14-18-27(41-3)19-15-25/h6-8,10-20,28-30,32,37H,21H2,1-4H3,(H,35,38,39)/t28-,29-,30-,32-/m1/s1 |
InChI 键 |
LVHXICIDKOYPHH-PBAMLIMUSA-N |
手性 SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
规范 SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)

![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)




